molecular formula C27H25F3N8O2 B1678900 Pluripotin CAS No. 839707-37-8

Pluripotin

Cat. No. B1678900
M. Wt: 550.5 g/mol
InChI Key: NBZFRTJWEIHFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pluripotin, also known as SC1, is a small molecule that has been studied for its role in promoting self-renewal and pluripotency in stem cells . Pluripotency refers to the ability of a cell to differentiate into many cell types . Pluripotin has been used as a tool for studying cancer stem cell biology .


Synthesis Analysis

Pluripotin was discovered in a cell-based high throughput screen that assessed whether a small molecule could maintain self-renewal of embryonic stem cells . It is also known as SC-1, a dual kinase and GTPase inhibitor that promotes self-renewal .


Molecular Structure Analysis

Pluripotin is a type II kinase inhibitor that selectively binds with inactive conformations of certain kinases . It has been shown to bind to proteins such as FLT3, ABL, and JAK2 .


Chemical Reactions Analysis

Pluripotin has been shown to interact with various signaling pathways. It inhibits both Ras GTPase-activating protein (RasGAP) and extracellular signal-regulated kinase 1 (ERK1) . It has also been shown to inhibit the kinase activity of RSK2 .


Physical And Chemical Properties Analysis

Pluripotin has a molecular weight of 550.53 and its CAS number is 839707-37-8 .

Scientific Research Applications

Enhancing Expansion of Limbal Epithelial Stem/Progenitor Cells

Pluripotin significantly promotes the proliferation of rabbit limbal epithelial cells and improves the expansion of limbal stem/progenitor cells in vitro, as demonstrated by Duan et al. (2012). This finding suggests pluripotin's potential in enhancing stem cell populations in eye-related therapies (Duan et al., 2012).

Inducing Pluripotent Stem Cells

Pluripotin plays a crucial role in generating induced pluripotent stem (iPS) cells, as observed by Park et al. (2008). Human iPS cells, created by reprogramming somatic cells, bypass immune rejection issues and can be used for disease modeling and potential cell- and tissue-replacement therapies (Park et al., 2008).

Advancing Regenerative Medicine

Pluripotent stem cells derived with the aid of pluripotin are seen as a scalable source of functional differentiated cells for a wide range of diseases and injuries, as highlighted by Trounson and Dewitt (2016). Their applications are crucial in regenerative therapies, despite the need for careful evaluation of their safety and efficacy (Trounson & Dewitt, 2016).

Application in Drug Discovery and Toxicology

Pluripotent stem cells, which can be induced with pluripotin, are increasingly used in pharmacological research for drug discovery and predictive toxicology. Laustriat et al. (2010) emphasize their utility in developing cell-based assays for these fields, owing to their unique attributes like self-renewal capacity and differentiation potential (Laustriat et al., 2010).

Cardiovascular Disease Modeling

iPSC-derived cardiomyocytes, potentially induced by pluripotin, provide valuable insights into cardiovascular disease mechanisms and therapeutic development, as discussed by Karakikes et al. (2015). These cell models help in understanding disease pathogenesis and developing personalized medicine approaches for cardiovascular diseases (Karakikes et al., 2015).

CNS Regeneration and Disease Modeling

Okano and Yamanaka (2014) discuss the application of iPS technology, assisted by pluripotin, in regenerative medicine and disease modeling for neurological conditions. This includes potential treatments for spinal cord injury and the modeling of diseases like Parkinson’s and Alzheimer’s (Okano & Yamanaka, 2014).

properties

IUPAC Name

N-[3-[7-[(2,5-dimethylpyrazol-3-yl)amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F3N8O2/c1-15-8-9-20(32-24(39)17-6-5-7-19(11-17)27(28,29)30)12-21(15)38-14-18-13-31-25(34-23(18)36(3)26(38)40)33-22-10-16(2)35-37(22)4/h5-13H,14H2,1-4H3,(H,32,39)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZFRTJWEIHFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CC(=NN5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F3N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pluripotin

CAS RN

839707-37-8
Record name 839707-37-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pluripotin
Reactant of Route 2
Reactant of Route 2
Pluripotin
Reactant of Route 3
Reactant of Route 3
Pluripotin
Reactant of Route 4
Pluripotin
Reactant of Route 5
Pluripotin
Reactant of Route 6
Reactant of Route 6
Pluripotin

Citations

For This Compound
296
Citations
SD Mertins, DA Scudiero, MG Hollingshead… - PloS one, 2013 - journals.plos.org
Background Cancer stem cells (CSC) are thought to be responsible for tumor maintenance and heterogeneity. Bona fide CSC purified from tumor biopsies are limited in supply and this …
Number of citations: 9 journals.plos.org
T Pieters, L Haenebalcke, T Hochepied… - Stem Cell Reviews and …, 2012 - Springer
… leukemia inhibitory factor and pluripotin treatment, which made it … outgrowths from blastocysts with pluripotin, which results in … Pluripotin was omitted after the first trypsinization because …
Number of citations: 22 link.springer.com
W Yang, W Wei, C Shi, J Zhu, W Ying, Y Shen, X Ye… - Stem Cells, 2009 - academic.oup.com
… Here we report an optimized, highly efficient protocol by combining pluripotin, a small … of ES cell isolation, we found that pluripotin combined with LIF improved the efficiency of ES cell …
Number of citations: 58 academic.oup.com
H Duan, Y Wang, L Yang, M Qu, Q Wang, W Shi… - Experimental Eye …, 2012 - Elsevier
… the effects of pluripotin on the proliferation, senescence and colony-forming efficiency of rabbit limbal epithelial cells in vitro. We found that pluripotin significantly promoted proliferation …
Number of citations: 11 www.sciencedirect.com
RD Turan, F Kocabaş - Journal of Immunology and Regenerative Medicine, 2022 - Elsevier
… , Pluripotin treatment increased the number of human CD133+ HSC cells by a factor of five. Intriguingly, Pluripotin … In conclusion, pluripotin-induced stem cell expansion is unique to …
Number of citations: 2 www.sciencedirect.com
W Xiong, Y Gao, X Cheng, C Martin, D Wu… - JoVE (Journal of …, 2009 - jove.com
Mouse embryonic stem (ES) cells are conventionally cultured with Leukemia Inhibitory Factor (LIF) to maintain self-renewal.1 However, LIF is expensive and activation of the LIF/JAK/…
Number of citations: 11 www.jove.com
M Azhar, Z Kincaid, M Kesarwani, T Latif, S Ansari… - Blood, 2022 - ashpublications.org
… Here we show that pluripotin (SC-1), an inhibitor of RASGAP, … As expected, pluripotin treatment efficiently suppressed the … that unique polypharmacology of pluripotin targeting FLT3, …
Number of citations: 0 ashpublications.org
DR Turan, F Kocabas - 2021 - researchsquare.com
… -fold following treatment with Pluripotin. Intriguingly, we nd that Pluripotin treatment inversely … In conclusion, Pluripotin-induced stem cell expansion is unique to HSPCs that can be used …
Number of citations: 1 www.researchsquare.com
강호인, 노상호 - 2012 - e-jarb.org
… In this study, we aimed to evaluate the effect of pluripotin (SC-1), an inhibitor of the FGF/ERK pathway, on the colony formation of outgrowing presumptive mESCs. After plating the zona …
Number of citations: 2 www.e-jarb.org
H Kang, S Roh - Journal of Embryo Transfer, 2012 - koreascience.kr
… In this study, we aimed to evaluate the effect of pluripotin (SC-1), an inhibitor of the FGF/ERK pathway, on the colony formation of outgrowing presumptive mESCs. After plating the zona …
Number of citations: 2 koreascience.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.